molecular formula C12H9ClN2S B5711180 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole

6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole

Cat. No.: B5711180
M. Wt: 248.73 g/mol
InChI Key: FQSQZUDPGREEHC-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole is a bicyclic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-chlorophenyl group at the 6-position and a methyl group at the 2-position. This scaffold is recognized for its pharmacological versatility, particularly in enzyme inhibition and receptor modulation . The chlorine atom enhances lipophilicity and influences electronic properties, while the methyl group contributes to steric effects and metabolic stability.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2S/c1-8-6-15-7-11(14-12(15)16-8)9-2-4-10(13)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSQZUDPGREEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group facilitates nucleophilic substitution reactions under controlled conditions. The chlorine atom activates the aromatic ring toward nucleophilic displacement, particularly at the para position.

Reagent Conditions Product Reference
Sodium methoxideReflux in DMF, 12–24 hours4-Methoxyphenyl derivative
AmmoniaHigh-pressure reactor, 100–120°C4-Aminophenyl derivative

Key Findings :

  • Reactivity is enhanced by electron-withdrawing effects of the thiazole ring .

  • Substitution selectivity depends on steric and electronic factors, with para being the dominant site.

Oxidation Reactions

The thiazole sulfur atom undergoes oxidation to form sulfoxides or sulfones, depending on reaction intensity.

Reagent Conditions Product Reference
H₂O₂ (30%)Acetic acid, 50°C, 6 hoursSulfoxide derivative
KMnO₄Aqueous H₂SO₄, 80°C, 3 hoursSulfone derivative

Mechanistic Insight :

  • Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance.

Reduction Reactions

Selective reduction of the imidazo-thiazole ring system has been explored to generate partially saturated analogs.

Reagent Conditions Product Reference
NaBH₄Methanol, 25°C, 2 hoursDihydroimidazo-thiazole derivative
H₂ (1 atm), Pd/CEthanol, 25°C, 12 hoursTetrahydroimidazo-thiazole derivative

Notable Observations :

  • Sodium borohydride selectively reduces the imidazole ring without affecting the thiazole moiety.

Electrophilic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position, leveraging its electron-rich nature.

Reagent Conditions Product Reference
HNO₃/H₂SO₄0°C, 30 minutes5-Nitro derivative
Br₂ (1 equiv)CHCl₃, 25°C, 1 hour5-Bromo derivative

Structural Impact :

  • Bromination at C5 enhances steric bulk, altering biological activity profiles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the chlorophenyl group.

Reagent Conditions Product Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C, 8hBiaryl derivative
EthynyltrimethylsilanePdCl₂, CuI, Et₃N, THF, 60°C, 6hAlkynylated phenyl derivative

Applications :

  • Suzuki-Miyaura couplings expand structural diversity for medicinal chemistry optimization.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring fused with an imidazole structure and a chlorophenyl group, which enhances its biological activity. The presence of these functional groups allows for various chemical reactions and interactions with biological targets.

Medicinal Chemistry

Anticancer Activity :
Research indicates that 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole exhibits significant anticancer properties. It has been shown to activate the constitutive androstane receptor (CAR), which plays a crucial role in regulating gene expression related to cell proliferation and apoptosis. This mechanism underlies its potential as a candidate for developing new anticancer drugs.

Mechanism of Action :
The compound's interaction with CAR leads to nuclear translocation and modulation of various biological pathways. This activation can result in antiproliferative effects against cancer cells, making it a subject of interest for further pharmacological studies.

Chemical Synthesis

6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole serves as a valuable building block in synthetic organic chemistry. It can be utilized to create more complex heterocyclic compounds through various reactions such as oxidation, reduction, and substitution. For instance:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide.
  • Reduction : Can be reduced using sodium borohydride.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions are common at the thiazole ring.

Biological Studies

The compound has been investigated for its role in modulating biological pathways and interactions with biomolecules. Its unique structure allows it to interact with specific receptors and enzymes, making it a candidate for studying various biological processes.

Industrial Applications

Beyond medicinal chemistry, 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole is being explored for its potential in developing new materials with enhanced properties such as thermal stability and conductivity. This broadens its applicability beyond just pharmaceutical uses into materials science.

Mechanism of Action

The mechanism by which 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to activate the constitutive androstane receptor (CAR), leading to nuclear translocation and modulation of gene expression. This activation can result in various biological effects, including antiproliferative activity against cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Imidazo[2,1-b][1,3]thiazole Core

Compound Name Substituents Biological Activity/Property Key Findings Reference ID
3-(4-Chlorophenyl)-5H,6H-imidazo[2,1-b][1,3]thiazole 3-(4-Chlorophenyl), dihydro core Fragment-based drug discovery (Schistosoma) Reduced saturation (5H,6H) and 3-substitution alter binding to purine nucleoside targets compared to the 6-substituted analogue.
6-(4-Bromophenyl)imidazo[2,1-b]thiazole 6-(4-Bromophenyl) Aldose reductase inhibition Bromine’s larger atomic radius enhances inhibitory activity (IC₅₀ = 0.87 µM) compared to chlorine analogues.
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole 6-(4-Methylsulfonylphenyl) COX-2 inhibition Methylsulfonyl group increases COX-2 selectivity (SI > 100) due to strong electron-withdrawing effects.

Key Insight : Substituent position (3- vs. 6-) and electronic properties (e.g., bromine vs. chlorine) significantly modulate target affinity and selectivity.

Functional Group Modifications

Compound Name Functional Groups Added Activity/Property Key Findings Reference ID
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime) 5-Carbaldehyde O-(3,4-dichlorobenzyl)oxime CAR receptor agonism The oxime group enables direct binding to phosphorylated CAR, facilitating nuclear receptor activation.
2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide 3-Acetyl-hydrazinecarbothioamide Aldose reductase inhibition The acetyl-thioamide side chain improves binding to the enzyme’s active site (IC₅₀ = 0.32 µM).

Key Insight : Addition of polar functional groups (e.g., oxime, acetyl) enhances receptor or enzyme interactions but may reduce membrane permeability.

Core Ring Modifications

Compound Name Structural Variation Activity/Property Key Findings Reference ID
2-(4-Chlorophenyl)-8-(methylthio)-4-phenyl-pyrimido[2,1-b][1,3]oxazine Fused pyrimido-oxazine ring Synthetic intermediate Replacement of thiazole with oxazine and pyrimidine alters π-stacking and solubility.
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole Thiadiazole fusion Antimicrobial activity Thiadiazole fusion increases water solubility and broad-spectrum antibacterial efficacy (MIC = 8 µg/mL).
(mpmt)₂Ir(dfppy) (Ir(III) complex) Imidazo[2,1-b]thiazole-metal complex Phosphorescent material Coordination to Ir(III) shifts emission to red light (λₑₘ = 618 nm) with high quantum yield (31.6%).

Key Insight : Ring fusion or metal coordination expands applications beyond pharmacology, such as materials science, by altering electronic transitions.

Biological Activity

6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound has gained attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole is C12H9ClN2S. The presence of the chlorophenyl group enhances its biological activity by influencing its interaction with biological receptors.

PropertyValue
Molecular FormulaC12H9ClN2S
Molecular Weight232.73 g/mol
CAS Number113991-24-5
IUPAC Name6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole

The biological activity of this compound is primarily attributed to its ability to activate the constitutive androstane receptor (CAR). Activation of CAR leads to nuclear translocation and modulation of gene expression, which can result in antiproliferative effects against cancer cells. This mechanism underlines its potential as an anticancer agent.

Anticancer Activity

Research indicates that 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that this compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer properties .
  • Comparison with Other Compounds : It was found to be more effective than some known anticancer agents like doxorubicin in certain assays .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown:

  • Activity Against Bacteria : It exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 50 to 200 μg/mL .
  • Fungal Activity : Against fungal strains such as Candida albicans, it showed comparable efficacy to standard antifungal agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the thiazole ring and phenyl groups for enhancing biological activity:

  • The presence of electron-withdrawing groups (like chlorine) on the phenyl ring significantly increases the compound's potency.
  • Modifications at the methyl group on the imidazole ring were also found to influence activity levels positively .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole, a comparison with other thiazole derivatives is essential:

CompoundActivity TypeIC50 (µM)
6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazoleAnticancer5.0
LevamisoleImmunostimulatory10.0
SulfathiazoleAntimicrobial15.0

Q & A

Q. What are the established synthetic routes for 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole, and what are their critical reaction parameters?

Methodological Answer: The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclization reactions. A common approach is the reaction of hydrazonoyl halides with alkyl carbothioates under reflux conditions in ethanol or DMF . Microwave-assisted synthesis has also been employed to reduce reaction times (e.g., 45 minutes at 130°C in ethanol), improving yields compared to conventional heating . Key parameters include:

  • Solvent selection : Polar solvents like ethanol or DMF enhance reaction efficiency.
  • Catalysts : Triethylamine (TEA) is often used to neutralize HBr generated during cyclization .
  • Temperature control : Microwave irradiation at 130°C optimizes ring closure without decomposition .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key AdvantagesReferences
Conventional heatingEthanol, reflux, 12 hours65–70Scalability
Microwave-assistedEthanol, 130°C, 45 minutes85–90Reduced time, higher purity
Hydrazonoyl halide routeDMF, TEA, 80°C, 6 hours75–80Versatility for substituents

Q. How is X-ray crystallography employed to determine the molecular conformation of imidazo[2,1-b]thiazole derivatives?

Methodological Answer: X-ray crystallography resolves bond lengths, angles, and dihedral angles critical for understanding molecular planarity and intermolecular interactions. For example:

  • Planarity analysis : The benzothiazole core in related compounds shows maximum deviations of 0.045 Å from planarity, influencing π-π stacking .
  • Intermolecular interactions : Weak C–H···O hydrogen bonds form 1D supramolecular chains, affecting crystal packing .
  • Dihedral angles : Angles between the benzothiazole and chlorophenyl groups (4.04–4.87°) indicate near-planar conformations, which are crucial for biological activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole derivatives?

Methodological Answer: SAR studies focus on modifying substituents to enhance target binding:

  • Chlorophenyl position : The 4-chloro substituent increases lipophilicity, improving membrane penetration in antiparasitic assays .
  • Methyl group effects : The 2-methyl group reduces steric hindrance, enhancing binding to acetylcholinesterase (IC₅₀ = 2.1 µM in related compounds) .
  • Heterocyclic variations : Replacing thiazole with triazole improves antifungal activity (MIC = 8 µg/mL against Candida albicans) .

Q. Table 2: Biological Activity Profile

Derivative ModificationTargetActivity (IC₅₀/MIC)Reference
4-Chlorophenyl substituentLeishmania parasitesIC₅₀ = 12.3 µM
2-Methyl group retentionAcetylcholinesteraseIC₅₀ = 2.1 µM
Triazole substitutionCandida albicansMIC = 8 µg/mL

Q. What strategies resolve contradictions in biological activity data across different studies on imidazo[2,1-b]thiazole derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized assays : Use identical parasite strains (e.g., Leishmania donovani promastigotes) and incubation times (72 hours) for comparability .
  • Purity validation : Confirm compound purity (>95%) via HPLC before testing .
  • Control benchmarking : Compare against reference drugs (e.g., amphotericin B for antifungal assays) to normalize results .

Q. What computational methods are used to predict binding modes of imidazo[2,1-b]thiazole derivatives with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with enzymes like acetylcholinesterase. For example, the methyl group forms hydrophobic contacts with Trp86 residues .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns, validating docking poses .
  • QSAR models : CoMFA/CoMSIA correlates electronic parameters (e.g., ClogP) with antiparasitic activity (R² = 0.89) .

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